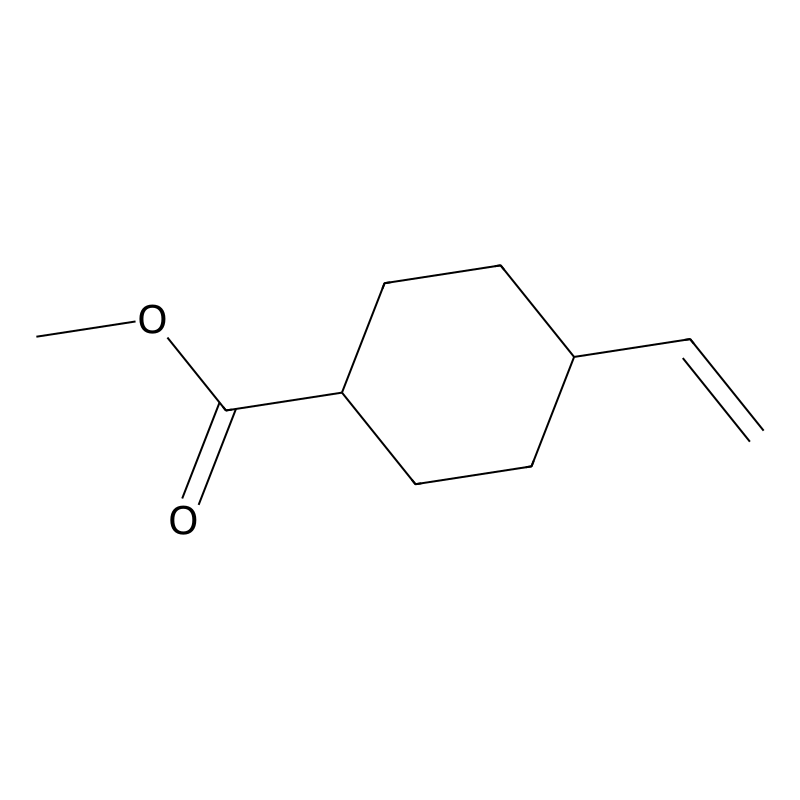4-Vinylcyclohexyl formic acid methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Vinylcyclohexyl formic acid methyl ester is an organic compound characterized by its unique structure, which includes a vinyl group attached to a cyclohexyl ring and a formic acid methyl ester moiety. This compound has the molecular formula C₉H₁₈O₂ and is notable for its potential applications in various fields, including materials science and organic synthesis. The presence of the vinyl group allows for further polymerization reactions, making it a valuable intermediate in the production of polymers and other chemical entities.
The chemical behavior of 4-vinylcyclohexyl formic acid methyl ester can be understood through its functional groups. It can undergo several types of reactions:
- Polymerization: The vinyl group can participate in radical polymerization, leading to the formation of polymers with varying properties depending on the reaction conditions.
- Esterification: The ester group can react with alcohols to form new esters, a reaction that is often catalyzed by acids.
- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-vinylcyclohexanol and formic acid.
These reactions highlight the compound's versatility as a building block in organic synthesis.
4-Vinylcyclohexyl formic acid methyl ester can be synthesized through various methods:
- Esterification Reaction: One common approach involves the reaction between 4-vinylcyclohexanol and formic acid in the presence of an acid catalyst to yield the desired ester.
- Transesterification: This method involves reacting an existing ester with methanol in the presence of a base catalyst to produce 4-vinylcyclohexyl formic acid methyl ester.
- Direct Vinylation: Another potential method could involve direct vinylation of cyclohexanol followed by subsequent esterification.
The applications of 4-vinylcyclohexyl formic acid methyl ester are diverse:
- Polymer Production: Due to its vinyl group, it can be used as a monomer in polymer synthesis, contributing to materials with specific mechanical and thermal properties.
- Chemical Intermediate: It serves as a precursor for various chemical transformations, enabling the synthesis of more complex organic molecules.
- Coatings and Adhesives: Its properties may lend themselves well to formulations for coatings and adhesives where flexibility and adhesion are required.
Several compounds share structural similarities with 4-vinylcyclohexyl formic acid methyl ester. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methylphenol | Aromatic Hydroxy Compound | Exhibits phenolic properties; used in resins and plastics. |
| Methyl Formate | Simple Ester | Used as a solvent and in organic synthesis; simpler structure. |
| Cyclohexanol | Saturated Alcohol | Serves as a precursor for various chemical syntheses; lacks vinyl group. |
| Vinyl Acetate | Vinyl Ester | Commonly used in adhesives and coatings; different functional group. |
Uniqueness
4-Vinylcyclohexyl formic acid methyl ester stands out due to its combination of a vinyl group with a cyclohexane structure, allowing for unique polymerization characteristics not found in simpler esters or saturated compounds. Its potential applications in advanced materials make it particularly noteworthy for future research and industrial use.
This comprehensive overview underscores the significance of 4-vinylcyclohexyl formic acid methyl ester within organic chemistry, highlighting its synthesis, reactions, applications, and potential biological interactions while comparing it to related compounds. Further research will undoubtedly reveal more about its properties and uses in various fields.








